Met-Lys formate salt
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Overview
Description
Met-Lys formate salt: is a biologically active peptide compound. It is a derivative of lysine and methionine, two essential amino acids.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Met-Lys formate salt involves the reaction of (S)-6-amino-2-((S)-2-amino-4-(methylsulfanyl)butanoyl)amino)hexanoic acid with formic acid in a 1:1 ratio . The reaction typically occurs under controlled conditions to ensure the purity and stability of the final product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of advanced equipment and techniques to maintain the quality and consistency of the product. The compound is usually produced in powder form and stored under specific conditions to prevent degradation .
Chemical Reactions Analysis
Types of Reactions: Met-Lys formate salt undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate are used under controlled conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Substitution: Substitution reactions often involve reagents like halogens or alkylating agents.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may result in the formation of sulfoxides or sulfones, while reduction can yield amines or alcohols .
Scientific Research Applications
Chemistry: Met-Lys formate salt is used in peptide synthesis and as a building block for creating more complex molecules. It is also employed in studying reaction mechanisms and developing new synthetic methodologies.
Biology: In biological research, the compound is utilized to investigate protein interactions, enzyme activities, and cellular processes. It serves as a model peptide for studying the structure and function of proteins .
Medicine: this compound has potential therapeutic applications, including drug development and delivery. It is explored for its role in modulating immune responses and treating various diseases.
Industry: The compound finds applications in the production of dietary supplements and functional foods. It is also used in the development of bioactive materials and nanotechnology .
Mechanism of Action
Met-Lys formate salt exerts its effects by interacting with specific molecular targets and pathways. The compound influences the secretion of anabolic hormones, fuel supply during exercise, and mental performance during stress-related tasks. It also helps prevent exercise-induced muscle damage . The exact molecular targets and pathways involved are still under investigation, but the compound’s ability to modulate biological processes makes it a valuable research tool.
Comparison with Similar Compounds
- Methionyllysine
- L-Lysine, L-methionyl
- L-methionyl-L-lysine
- L-Met-L-Lys
Comparison: Met-Lys formate salt is unique due to its specific combination of methionine and lysine with formic acid. This combination enhances its biological activity and stability compared to other similar compounds. The presence of the formiate salt form also provides distinct physicochemical properties, making it suitable for various applications in research and industry .
Properties
IUPAC Name |
(2S)-6-amino-2-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]hexanoic acid;formic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H23N3O3S.CH2O2/c1-18-7-5-8(13)10(15)14-9(11(16)17)4-2-3-6-12;2-1-3/h8-9H,2-7,12-13H2,1H3,(H,14,15)(H,16,17);1H,(H,2,3)/t8-,9-;/m0./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGTFBBAHFWVVKS-OZZZDHQUSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCC(C(=O)NC(CCCCN)C(=O)O)N.C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSCC[C@@H](C(=O)N[C@@H](CCCCN)C(=O)O)N.C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H25N3O5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70745597 |
Source
|
Record name | L-Methionyl-L-lysine--formic acid (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70745597 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
323.41 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
104809-21-4 |
Source
|
Record name | L-Methionyl-L-lysine--formic acid (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70745597 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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